N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17704994
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrN3 |
|---|---|
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12BrN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14) |
| Standard InChI Key | ZLXGLYOOKLRYIL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)NCC2=CC=C(C=C2)Br |
Introduction
Chemical Properties and Structural Analysis
Molecular Architecture
The compound’s structure integrates a pyrazole core—a five-membered ring with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 3-amino position with a 4-bromobenzyl moiety. The bromine atom at the para position of the phenyl ring enhances molecular polarizability and participates in halogen bonding, while the methyl group contributes to steric effects and lipophilicity. The canonical SMILES representation underscores the connectivity of these functional groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.14 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-1-methylpyrazol-3-amine |
| Topological Polar Surface Area | 38.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of analogous pyrazole derivatives reveals N-H stretching vibrations at ~3350 cm and aromatic C-H stretches near 3100 cm. Nuclear magnetic resonance (NMR) spectra typically show a singlet for the methyl group at δ 3.8 ppm (1H, ) and a multiplet for the bromophenyl protons between δ 7.2–7.6 ppm. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 266.04 ([M+H]) with isotopic patterns consistent with bromine’s natural abundance.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves sequential steps:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions.
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N-Methylation: Treatment of the pyrazole intermediate with methyl iodide or dimethyl sulfate in the presence of a base.
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Bromophenyl Functionalization: Alkylation of the 3-amino group with 4-bromobenzyl bromide under basic conditions.
A representative procedure involves refluxing 1-methyl-1H-pyrazol-3-amine with 4-bromobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base, followed by purification via column chromatography (yield: ~65–70%).
Reactivity Profile
The compound’s amino and bromine groups render it reactive in:
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Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing bromine activates the phenyl ring for displacement by nucleophiles (e.g., amines, alkoxides).
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling to introduce aryl amines.
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Suzuki-Miyaura Cross-Coupling: Replacement of bromine with boronic acids to form biaryl systems.
Table 2: Comparative Reactivity of Halogenated Pyrazoles
| Compound | Reaction Type | Rate Constant (k, s) |
|---|---|---|
| N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine | Suzuki Coupling | |
| N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine | SNAr | |
| N-[(4-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine | Oxidative Addition |
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
Replacing bromine with other halogens alters electronic and steric properties:
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Chlorine Analog: Reduced polarizability but higher electronegativity enhances hydrogen bonding potential.
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Fluorine Analog: Increased metabolic stability due to fluorine’s strong C-F bond but diminished reactivity in cross-coupling.
Positional Isomerism
Moving the bromine to the meta or ortho positions on the phenyl ring disrupts symmetry, affecting crystallinity and solubility. For example, the 3-bromo isomer exhibits a 15% lower aqueous solubility than the para-substituted derivative.
Computational Insights
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the amino group and electrophilic zones near the bromine.
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